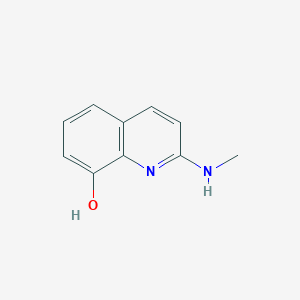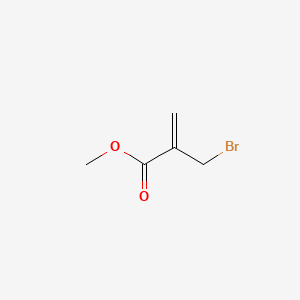
Methyl 2-(bromomethyl)acrylate
Descripción general
Descripción
Methyl 2-(bromomethyl)acrylate is a chemical compound with the molecular formula C5H7BrO2 and a molecular weight of 179.01 . It is also known by the synonym 2-(Bromomethyl)acrylic Acid Methyl Ester . It appears as a colorless to light yellow to light orange clear liquid .
Synthesis Analysis
The synthesis of Methyl 2-(bromomethyl)acrylate involves the addition of Sodium methoxide (1.21 g) to a solution of methyl 2-(bromomethyl)acrylate (1.0 ml) in methanol (10 ml). The mixture is then heated under reflux for 26 hours. After cooling, the reaction mixture is diluted with diethyl ether, and the precipitate is collected by filtration. The filtrate is then concentrated under reduced pressure. The resultant residue is purified by column chromatography on silica gel (ethyl acetate:hexane=1:4) to obtain the title compound.
Molecular Structure Analysis
The IUPAC Standard InChI for Methyl 2-(bromomethyl)acrylate is InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 .
Chemical Reactions Analysis
Methyl 2-(bromomethyl)acrylate may be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .
Physical And Chemical Properties Analysis
Methyl 2-(bromomethyl)acrylate has a boiling point of 42 °C/8.3 mmHg and a flash point of 78 °C . It has a specific gravity of 1.50 at 20/20 and a refractive index of 1.49 . It is a liquid at 20 degrees Celsius and should be stored at a temperature between 0-10°C .
Aplicaciones Científicas De Investigación
Chain Transfer Agent in Polymerization
Methyl 2-(bromomethyl)acrylate (MBrMA) is used as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA) and styrene. This application is crucial for controlling the molecular weight of polymers during synthesis .
Synthesis of Functionalized Pyrrolidones
MBrMA is involved in the synthesis of functionalized pyrrolidones, which are important intermediates in the production of various pharmaceuticals, including antibiotics .
Nucleophilic Substitution Reactions
It can undergo nucleophilic substitution with carboxylic acid to form methyl 2-(acyloxymethyl)acrylates, which are valuable in synthesizing other chemical compounds .
Production of Functionalized Macromonomers
MBrMA is utilized to yield functionalized macromonomers via conventional and living radical polymerizations, which are then used to create specialized polymers with specific properties .
Mecanismo De Acción
Target of Action
Methyl 2-(bromomethyl)acrylate (MBrMA) is primarily used as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA) and styrene . The primary targets of MBrMA are the monomers in these polymerization reactions.
Mode of Action
MBrMA interacts with its targets through a process known as chain transfer. In this process, MBrMA can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . This reaction results in the transfer of the growing polymer chain from one monomer molecule to another, effectively controlling the molecular weight of the resulting polymer.
Biochemical Pathways
The primary biochemical pathway affected by MBrMA is the polymerization of MMA and styrene. The chain transfer reaction mediated by MBrMA can influence the properties of the resulting polymers, including their molecular weight and polydispersity .
Result of Action
The primary result of MBrMA’s action is the formation of polymers with controlled molecular weights. This is crucial in various applications where the properties of the polymer, such as its strength, flexibility, and resistance to degradation, are dependent on its molecular weight .
Action Environment
The action of MBrMA is influenced by various environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the chain transfer reaction. Additionally, the presence of other substances, such as initiators or inhibitors, can also influence the polymerization process .
Safety and Hazards
Methyl 2-(bromomethyl)acrylate is classified as a combustible liquid. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 2-(bromomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTUQSLVERGMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075243 | |
| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4224-69-5 | |
| Record name | Methyl 2-(bromomethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 2-(bromomethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(bromomethyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 2-(bromomethyl)acrylate useful in polymer synthesis?
A1: Methyl 2-(bromomethyl)acrylate is a versatile monomer due to its unique structure. The presence of both a vinyl group and a bromine atom allows for diverse reactivity. [, ] The vinyl group readily participates in radical polymerization reactions, enabling its incorporation into various polymer backbones. [, , , , ] The bromine atom serves as a reactive site for further modifications, allowing for the introduction of specific functionalities or the attachment of other molecules. [, ]
Q2: How is Methyl 2-(bromomethyl)acrylate employed in the synthesis of hyperbranched polymers?
A2: Methyl 2-(bromomethyl)acrylate plays a crucial role as an addition–fragmentation chain transfer agent in the synthesis of hyperbranched polymers. [, ] During the radical polymerization of divinyl monomers like Ethylene glycol dimethacrylate, Methyl 2-(bromomethyl)acrylate regulates the molecular weight and introduces branching points. [] This results in the formation of highly branched polymers with unique properties like high solubility and thermal curability. [, ]
Q3: Can Methyl 2-(bromomethyl)acrylate be used to create functionalized macromonomers?
A3: Yes, Methyl 2-(bromomethyl)acrylate acts as a chain-transfer agent in conventional and living radical polymerization, leading to the formation of α-bromo-functionalized macromonomers. [] For instance, in Methyl methacrylate emulsion polymerization, it yields an α-bromo-functionalized macromonomeric latex. This latex can be further copolymerized with other monomers like styrene, resulting in graft copolymers. []
Q4: Beyond polymerization, what other reactions is Methyl 2-(bromomethyl)acrylate involved in?
A4: Methyl 2-(bromomethyl)acrylate participates in various reactions, demonstrating its versatility:
- Barbier-type Reactions: It reacts with aldehydes in the presence of Indium or Titanocene(III) chloride to yield α-methylene-γ-butyrolactones. [, ]
- Alkylation Reactions: It reacts with [D-serine]8-cyclosporin under phase transfer conditions to yield various alkylated cyclosporin derivatives, some exhibiting enhanced biological activity compared to the parent compound. []
- Synthesis of Functionalized Pyrrolidones: It serves as a building block in the synthesis of functionalized pyrrolidones, important heterocyclic compounds with various applications. []
Q5: What are the implications of using Methyl 2-(bromomethyl)acrylate in terms of material properties?
A6: The incorporation of Methyl 2-(bromomethyl)acrylate, or its derivatives, into polymers significantly influences the final material properties. For instance, hyperbranched polymers synthesized using Methyl 2-(bromomethyl)acrylate exhibit high transparency, good solvent resistance, and thermal curability. [] Similarly, graft copolymers containing poly(diisopropyl fumarate) branches, synthesized via macromonomers prepared using Methyl 2-(bromomethyl)acrylate, demonstrate microphase separated structure, high transparency, and unique thermal properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





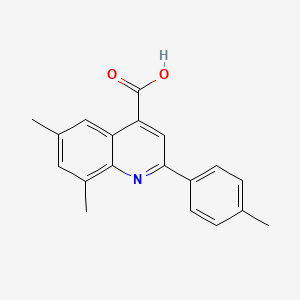

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)
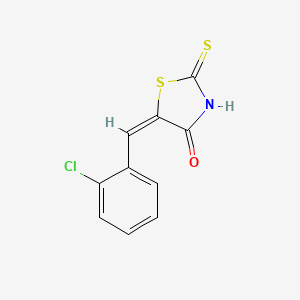
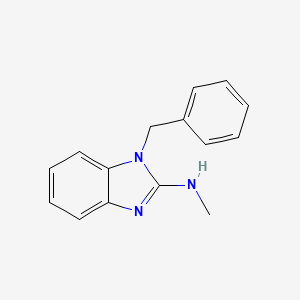
![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
